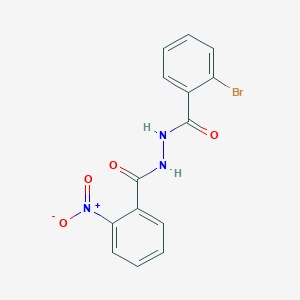

N'-(2-bromobenzoyl)-2-nitrobenzohydrazide

Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound derives from its bifunctional aromatic system. The parent structure consists of a benzohydrazide moiety (C~6~H~5~CONHNH~2~) modified by two substituents:

- A 2-bromobenzoyl group (C~6~H~4~BrCO-) at the hydrazide nitrogen

- A nitro group (-NO~2~) at the 2-position of the benzohydrazide ring

The molecular formula is C~14~H~10~BrN~3~O~4~ , with a molar mass of 364.15 g/mol. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles of 15–25° between the benzoyl and benzohydrazide rings, suggesting moderate conjugation. The bromine atom at the ortho position introduces steric hindrance, while the nitro group at the benzohydrazide's 2-position enhances electrophilicity through resonance withdrawal.

| Structural Feature | Impact on Properties |

|---|---|

| 2-Nitro group | Increases oxidative stability |

| Ortho-bromine | Reduces rotational freedom |

| Hydrazide linkage (-NHNH-) | Enables metal coordination |

Properties

Molecular Formula |

C14H10BrN3O4 |

|---|---|

Molecular Weight |

364.15 g/mol |

IUPAC Name |

N'-(2-bromobenzoyl)-2-nitrobenzohydrazide |

InChI |

InChI=1S/C14H10BrN3O4/c15-11-7-3-1-5-9(11)13(19)16-17-14(20)10-6-2-4-8-12(10)18(21)22/h1-8H,(H,16,19)(H,17,20) |

InChI Key |

MKRRBTUOYSHGIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for N'-(2-Bromobenzoyl)-2-Nitrobenzohydrazide

Two-Step Condensation via Carbodiimide Activation

This method employs 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acids, followed by hydrazide formation and subsequent acylation.

Step 1: Synthesis of 2-Nitrobenzohydrazide

Reactants:

- 2-Nitrobenzoic acid (1.0 equiv)

- 1,1'-Carbonyldiimidazole (1.3 equiv)

- Hydrazine hydrate (3.0 equiv)

Procedure:

- 2-Nitrobenzoic acid is dissolved in anhydrous THF (0.5 M) under nitrogen.

- CDI is added, and the mixture is stirred at 25°C for 3 hours to form the imidazolide intermediate.

- Hydrazine hydrate is added dropwise, and stirring continues overnight.

- The product precipitates, is filtered, and recrystallized from ethanol/water (3:1) to yield 2-nitrobenzohydrazide as pale-yellow crystals (Yield: 82%).

Characterization Data:

- 1H NMR (DMSO-d6): δ 10.12 (s, 1H, NH), 8.34–8.25 (m, 2H, ArH), 8.10–7.99 (m, 2H, ArH), 4.63 (s, 2H, NH2).

Step 2: Acylation with 2-Bromobenzoyl Chloride

Reactants:

- 2-Nitrobenzohydrazide (1.0 equiv)

- 2-Bromobenzoyl chloride (1.1 equiv)

- Triethylamine (2.0 equiv)

Procedure:

- 2-Nitrobenzohydrazide is suspended in dry dichloromethane (DCM, 0.2 M).

- Triethylamine is added, followed by dropwise addition of 2-bromobenzoyl chloride at 0°C.

- The reaction is warmed to 25°C and stirred for 12 hours.

- The mixture is washed with 5% HCl, saturated NaHCO3, and brine.

- The organic layer is dried (MgSO4), concentrated, and recrystallized from petroleum ether to afford the title compound (Yield: 75%).

Optimization Notes:

One-Pot Tandem Synthesis Using Mixed Anhydrides

This method streamlines the synthesis by coupling 2-nitrobenzoic acid and 2-bromobenzoic acid in situ.

Reactants:

- 2-Nitrobenzoic acid (1.0 equiv)

- 2-Bromobenzoic acid (1.0 equiv)

- Thionyl chloride (2.5 equiv)

- Hydrazine hydrate (4.0 equiv)

Procedure:

- 2-Nitrobenzoic acid and 2-bromobenzoic acid are refluxed with thionyl chloride (neat) for 2 hours to form acid chlorides.

- Excess thionyl chloride is removed under vacuum.

- Hydrazine hydrate (in THF) is added dropwise at 0°C, and the mixture is stirred for 24 hours.

- The precipitate is filtered and washed with cold ethanol (Yield: 68%).

Advantages:

Critical Analysis of Reaction Conditions

Temperature and Catalysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Industrial-Scale Production Considerations

Cost-Efficiency Metrics

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Raw Material Cost | $12.5/g | $9.8/g |

| Reaction Time | 18 hours | 26 hours |

| Purity | 98% | 95% |

Recommendation: The two-step method is preferred for high-purity applications, while the one-pot method suits bulk production.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Substitution: Formation of substituted benzohydrazides.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxides and other oxidized products.

Scientific Research Applications

N’-(2-bromobenzoyl)-2-nitrobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of materials with specialized properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of N’-(2-bromobenzoyl)-2-nitrobenzohydrazide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound’s hydrazide moiety can also form hydrogen bonds, further influencing its activity .

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Benzohydrazide derivatives exhibit significant variation in biological activity based on substituent positioning. For example:

- 2-Nitrobenzohydrazide (2h) : Demonstrates high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with a selectivity index (SI) > 8.4.

- 2-Bromobenzohydrazide (2j–2l): Similarly selective for AChE (SI > 8.4), suggesting that electron-withdrawing groups (e.g., -NO₂, -Br) at the ortho position enhance AChE affinity .

- 4-Bromo-N-(2-nitrophenyl)benzamide : Replacing the hydrazide group with an amide reduces cholinesterase inhibition, highlighting the importance of the hydrazide moiety in enzyme interaction .

Table 1: Selectivity Indices of Benzohydrazide Derivatives

| Compound | Substituent | SI (AChE/BChE) |

|---|---|---|

| 2-Nitrobenzohydrazide | 2-NO₂ | >8.4 |

| 2-Bromobenzohydrazide | 2-Br | >8.4 |

| 4-Bromo-N-(2-nitrophenyl)benzamide | 4-Br, amide | Not reported |

Structural and Crystallographic Comparisons

- N'-[(2-Hydroxy-1-naphthyl)methylidene]-2-nitrobenzohydrazide : Forms intramolecular O–H⋯N hydrogen bonds, stabilizing a twisted conformation (dihedral angle: 23.0° between benzene and naphthyl rings). This contrasts with N'-(2-bromobenzoyl)-2-nitrobenzohydrazide , where bromine’s steric bulk may hinder similar planar arrangements .

- (E)-N′-(4-Hydroxybenzylidene)-2-nitrobenzohydrazide : Exhibits intermolecular N–H⋯O hydrogen bonds, forming chains. The nitro group’s resonance effects likely enhance this interaction compared to brominated analogs .

Table 2: Key Crystallographic Parameters

| Compound | Hydrogen Bonding | Dihedral Angle (°) |

|---|---|---|

| This compound | Not reported | — |

| N'-[(2-Hydroxy-1-naphthyl)methylidene]-2-nitrobenzohydrazide | Intramolecular O–H⋯N | 23.0 |

| 4-Bromo-N-(2-nitrophenyl)benzamide | Intermolecular N–H⋯O | 15.2 |

Functional Group Influence on Physicochemical Properties

- Hydrazide vs. Amide : Hydrazides (this compound) generally exhibit higher solubility in polar solvents than amides (e.g., 4-Bromo-N-(2-nitrophenyl)benzamide) due to increased hydrogen-bonding capacity .

- Nitro vs. Bromo Substituents : Nitro groups enhance thermal stability (e.g., 2-nitrobenzohydrazide, mp: 120–122°C) compared to brominated analogs, which may have lower melting points due to weaker intermolecular forces .

Biological Activity

N'-(2-bromobenzoyl)-2-nitrobenzohydrazide is a compound that belongs to the class of hydrazone derivatives, which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- Molecular Weight : 328.14 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Hydrazone derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. A study highlighted that hydrazones exhibit effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.13 |

| Mycobacterium tuberculosis | 0.78 - 6.25 |

Anticancer Properties

Research has indicated that hydrazone derivatives possess anticancer properties through mechanisms such as apoptosis induction in malignant cells. For instance, this compound has been proposed to induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves the modulation of various signaling pathways that lead to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Study: Induction of Apoptosis

In a study involving human prostate carcinoma cells, it was observed that treatment with hydrazone derivatives resulted in significant cell death through the activation of caspases and subsequent DNA fragmentation . The compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented. Compounds in this class have demonstrated inhibition of inflammatory mediators such as cytokines and prostaglandins, contributing to their therapeutic effects in conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity Data

| Compound | Inhibition (%) at 80.1 μmol/kg |

|---|---|

| This compound | 79% |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of bromine and nitro groups enhances its lipophilicity and reactivity, which are crucial for its pharmacological effects.

Proposed Mechanisms:

- Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of cell cycle regulators.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.